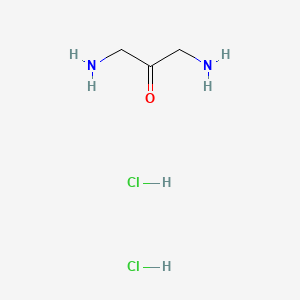

1,3-DIAMINOACETONE DIHYDROCHLORIDE

描述

Significance and Research Trajectory in Organic Chemistry

The importance of 1,3-diaminoacetone dihydrochloride (B599025) in organic chemistry is intrinsically linked to its bifunctional nature. The presence of both nucleophilic amine groups and an electrophilic ketone within the same small molecule allows for a diverse range of chemical transformations. Historically, research involving diamines has been a cornerstone of organic chemistry, and the specific arrangement of functional groups in 1,3-diaminoacetone has made it a subject of interest for constructing more complex molecular architectures.

The research trajectory has seen this compound evolve from a chemical curiosity to a key intermediate in the synthesis of various organic molecules. Its utility is particularly pronounced in the field of heterocyclic chemistry, where it serves as a precursor for the formation of ring systems that are prevalent in many biologically active compounds. The dihydrochloride salt form is often preferred in synthetic protocols due to its stability and ease of handling compared to the free base, which is prone to self-condensation.

Scope of Academic Inquiry for 1,3-Diaminoacetone Dihydrochloride

The academic inquiry surrounding this compound is multifaceted, extending from synthetic methodology to biochemical applications. Research has demonstrated its role in several key areas:

Synthesis of Heterocyclic Compounds: It is a valuable starting material for the synthesis of various heterocyclic compounds, most notably oxazoles and oxazolones. cymitquimica.com These five-membered rings are core structures in many pharmaceutical and agrochemical agents.

Enzyme Inhibition Studies: The compound is utilized to investigate the mechanisms of enzyme inhibition. Its ability to interact with the active sites of certain enzymes makes it a useful tool for understanding enzyme structure and function.

Protein Modification: In the realm of biochemistry, it has been employed for the chemical modification of proteins. The amine groups can react with specific residues on a protein, allowing for its use in bioconjugation techniques, such as the labeling of proteins for immunoassays.

Coordination Chemistry: The two amine groups can act as ligands, chelating to metal ions to form stable coordination complexes. This has opened avenues for research into the catalytic properties and material science applications of these metal complexes.

The following interactive table provides a summary of the key properties of this compound monohydrate.

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O·2HCl·H₂O | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 179.05 g/mol | sigmaaldrich.comsigmaaldrich.combiosynth.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 179 °C (decomposes) | sigmaaldrich.com |

| CAS Number | 207226-24-2 | sigmaaldrich.comsigmaaldrich.combiosynth.com |

Detailed Research Findings

Academic research has delved into the specific applications of this compound, yielding detailed findings in several areas.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic frameworks is a central theme in organic synthesis, and this compound has proven to be a competent precursor. Its reaction with various reagents can lead to the formation of diverse heterocyclic systems. A notable application is in the preparation of oxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The general synthetic strategy involves the condensation of the diamine functionality with a suitable partner to form the heterocyclic ring. These oxazole (B20620) derivatives are of interest due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. nih.gov

Biochemical Studies

In the field of biochemistry, the reactivity of this compound has been harnessed for studying complex biological systems.

Enzyme Inhibition: The compound has been investigated as an inhibitor of enzymes that possess reactive sites for amine groups. The mechanism of inhibition often involves the formation of a stable complex between the inhibitor and the enzyme's active site, thereby blocking the access of the natural substrate. For instance, it has been shown to effectively inhibit certain proteases by binding to their active sites, leading to a reduction in their enzymatic activity. This inhibitory action provides valuable insights into the enzyme's mechanism and can be a starting point for the design of more potent and specific inhibitors.

Protein Modification: The ability of this compound to react with proteins has been utilized in bioconjugation studies. The primary amine groups can form covalent bonds with accessible and reactive amino acid residues on a protein's surface. This chemical modification can be used to attach labels or other molecules to the protein, facilitating its detection and study in immunoassays and other bioanalytical techniques.

Coordination Chemistry: The diamine structure of the parent compound allows it to act as a bidentate ligand, forming stable complexes with various metal ions. The resulting metal complexes have been explored for their potential applications in catalysis and materials science. The specific coordination geometry and electronic properties of these complexes can be tuned by varying the metal ion and the reaction conditions, leading to materials with interesting magnetic or catalytic properties.

The following interactive table summarizes the primary areas of academic research involving this compound.

| Research Area | Application | Significance | Source |

| Organic Synthesis | Precursor for heterocycles (e.g., oxazoles, oxazolones) | Building block for pharmaceuticals and agrochemicals | cymitquimica.com |

| Biochemistry | Enzyme inhibition studies | Understanding enzyme mechanisms and potential therapeutic targets | |

| Biochemistry | Protein modification and bioconjugation | Labeling of proteins for immunoassays and other studies | |

| Coordination Chemistry | Formation of metal complexes | Development of catalysts and new materials |

Structure

3D Structure of Parent

属性

IUPAC Name |

1,3-diaminopropan-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH/c4-1-3(6)2-5;;/h1-2,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOYTRAZVCVBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210791 | |

| Record name | 2-Propanone, 1,3-diamino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-04-7 | |

| Record name | 2-Propanone, 1,3-diamino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1,3-diamino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxotrimethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1,3 Diaminoacetone Dihydrochloride

Established Synthetic Routes to 1,3-Diaminoacetone Dihydrochloride (B599025)

The synthesis of 1,3-diaminoacetone dihydrochloride, a valuable building block in organic chemistry, has been approached through several established methodologies. These routes primarily involve nucleophilic substitution reactions on halogenated precursors or reductive pathways starting from oxime derivatives.

A prevalent and direct method for synthesizing this compound involves the nucleophilic substitution of a dihalogenated acetone, most commonly 1,3-dichloroacetone.

The most frequently cited synthesis involves the direct amination of 1,3-dichloroacetone. In this reaction, the two chlorine atoms, which are alpha to the carbonyl group, serve as effective leaving groups. They are displaced by amino groups through a nucleophilic substitution mechanism when reacted with ammonia (B1221849) or a primary amine. The process yields the diaminoacetone intermediate, which is then typically converted to its more stable dihydrochloride salt. The general reaction scheme involves treating 1,3-dichloroacetone with an excess of ammonia in an aqueous solution. The use of excess ammonia is crucial to drive the reaction to completion and to neutralize the hydrochloric acid formed as a byproduct, although the final product is isolated as the dihydrochloride salt.

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on carefully controlled conditions to minimize side reactions and product decomposition. Key parameters that require optimization include temperature, solvent system, and reagent concentration. Low temperatures, typically between 0–5°C, are essential to control the exothermic nature of the reaction and prevent the degradation of the thermally sensitive diaminoacetone product. An aqueous medium is the most common solvent system employed for this reaction.

The table below summarizes the key parameters and their impact on the synthesis.

| Parameter | Optimized Condition | Rationale and Effect on Reaction |

| Temperature | 0–5°C | Minimizes the formation of byproducts and prevents the decomposition of the unstable diaminoacetone free base. |

| Solvent | Aqueous Medium | Facilitates the dissolution of ammonia and allows for effective temperature control. |

| Reagent | Ammonia (NH₃) | Acts as the nucleophile to displace the chlorine atoms on the 1,3-dichloroacetone precursor. |

| Product Form | Dihydrochloride Salt | The final product is isolated as a more stable crystalline salt by treatment with hydrochloric acid. |

An alternative to nucleophilic substitution is the reduction of dinitrogen-containing precursors. This multi-step approach avoids the direct handling of potentially unstable intermediates from direct amination.

A notable reductive route involves the preparation and subsequent reduction of the 1,3-dioxime of propanone dialdehyde. sciencemadness.org This dioxime intermediate is typically synthesized from acetone dicarboxylic acid, which is treated with sodium nitrite. sciencemadness.org This method provides a stable precursor that can be purified before the final reduction step.

The reduction of the 1,3-dioxime of propanone dialdehyde to 1,3-diaminoacetone is effectively achieved using a reducing agent in an acidic environment. sciencemadness.org Stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a well-documented reagent for this transformation. sciencemadness.org In this reaction, the stannous chloride acts as the reducing agent, converting the two oxime groups into primary amine groups. The hydrochloric acid provides the necessary acidic medium for the reaction and also ensures that the final product is formed as its stable dihydrochloride salt. sciencemadness.org

The table below outlines the general steps in this reductive pathway.

| Step | Precursor | Reagent(s) | Intermediate/Product |

| 1 | Acetone dicarboxylic acid | Sodium nitrite | 1,3-Dioxime of propanone dialdehyde sciencemadness.org |

| 2 | 1,3-Dioxime of propanone dialdehyde | Stannous chloride (SnCl₂), Hydrochloric acid (HCl) | This compound sciencemadness.org |

Precursor-Based Synthetic Strategies for this compound

The synthesis of this compound can be achieved through various precursor-based strategies, which leverage readily available starting materials. These methods are designed to construct the core aminoketone structure through multi-step chemical transformations.

Approaches Utilizing Acetone Dicarboxylic Acid Derivatives

A significant synthetic route to this compound involves intermediates derived from acetone dicarboxylic acid (also known as β-ketoglutaric acid) sciencemadness.orgdissertationtopic.net. This acid is an important organic intermediate for the synthesis of various pharmaceutical compounds dissertationtopic.netglobethesis.com. The general pathway involves the conversion of acetone dicarboxylic acid into a dioxime intermediate, which is then reduced to form the final diamine product sciencemadness.org.

The synthesis begins with the preparation of acetone dicarboxylic acid itself, which is commonly produced from citric acid through decarboxylation using fuming or concentrated sulfuric acid sciencemadness.orgdissertationtopic.netglobethesis.comorgsyn.org. The acetone dicarboxylic acid is then reacted with sodium nitrite to form 1,3-dioxime of propanone dialdehyde (diisonitroso acetone) sciencemadness.org. The final step is the reduction of this dioxime using a reducing agent like stannous chloride (SnCl₂) in the presence of hydrochloric acid, which yields this compound sciencemadness.org.

Synthesis from Citric Acid Derivatives

Citric acid serves as a cost-effective and common starting material for the synthesis of this compound . The process is a multi-step conversion that leverages the carbon backbone of citric acid to build the target molecule.

One established pathway begins with the conversion of citric acid into acetonitrile (B52724) dicarboxylic acid . This intermediate is subsequently treated with sodium nitrite, leading to the formation of diisonitroso acetone . The final and critical step is the reduction of the diisonitroso acetone intermediate. This is typically accomplished using stannous chloride (SnCl₂) and hydrochloric acid, which reduces the oxime groups to primary amines, directly yielding this compound . The use of citric acid derivatives highlights a practical approach for the industrial-scale production of nitrogen-containing heterocyclic compounds where 1,3-diaminoacetone is a key precursor .

| Step | Starting Material | Reagent(s) | Intermediate Product |

| 1 | Citric Acid | - | Acetonitrile dicarboxylic acid |

| 2 | Acetonitrile dicarboxylic acid | Sodium Nitrite | Diisonitroso acetone |

| 3 | Diisonitroso acetone | Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl) | This compound |

Delepine Reaction Considerations

The Delepine reaction presents another potential synthetic route for preparing primary amines from alkyl halides alfa-chemistry.comorganic-chemistry.orgwikipedia.org. This reaction involves the treatment of a halogenated hydrocarbon with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium salt to yield the primary amine alfa-chemistry.comorganic-chemistry.orgwikipedia.org.

In the context of synthesizing 1,3-diaminoacetone, the starting material would be a 1,3-dihalo-2-propanone, such as 1,3-dichloroacetone sciencemadness.orgmade-in-china.com. The reaction proceeds via an SN2 mechanism where 1,3-dichloroacetone reacts with hexamethylenetetramine organic-chemistry.org. The resulting salt is then hydrolyzed, typically using ethanolic hydrochloric acid, to produce this compound alfa-chemistry.comwikipedia.org. Advantages of the Delepine reaction include the use of accessible starting materials and the selective formation of primary amines with few side reactions alfa-chemistry.comwikipedia.org. However, direct amination of 1,3-dichloroacetone is also considered a viable, and perhaps more direct, alternative sciencemadness.org.

Advanced Synthetic Techniques and Considerations for this compound Production

The production of this compound, particularly on a larger scale, necessitates the use of advanced synthetic techniques to ensure high yield, purity, and process efficiency.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, especially given the potential instability of reaction intermediates . Key strategies include stringent temperature control, ensuring the purity of reagents, and effective purification methods . By carefully managing these factors, yields can be significantly improved, with reported increases from 23% to as high as 89% .

| Parameter | Optimization Strategy | Rationale |

| Temperature | Maintain low temperatures, especially during the nitrosation step (conversion to diisonitroso acetone). | Prevents the decomposition of thermally sensitive intermediates . |

| Reagent Purity | Use freshly prepared stannous chloride (SnCl₂) for the reduction step. | Ensures efficient and complete reduction of the dioxime intermediate to the desired diamine . |

| Purification | Employ recrystallization from ethanol-water mixtures. | Effectively isolates the dihydrochloride salt and removes impurities, leading to a high-purity final product . |

| Stoichiometry & Timeline | Optimize the molar ratios of reactants and the overall reaction time. | Balances reaction completion with the minimization of side reactions and product degradation . |

Industrial-Scale Synthesis Approaches and Automation

For industrial-scale production, synthesis methods are optimized for cost-effectiveness, scalability, and consistency . Modern chemical manufacturing employs advanced technologies to achieve these goals.

Controlled Crystallization: Purification at an industrial scale is often achieved through carefully controlled crystallization processes. By managing parameters like temperature, solvent composition, and cooling rate, high-purity crystals of the dihydrochloride monohydrate salt can be obtained consistently .

These industrial approaches are critical for producing this compound in large quantities while meeting the stringent purity requirements for its use as a synthetic intermediate .

Continuous Flow Synthesis Techniques

The industrial-scale synthesis of this compound has been optimized for efficiency and consistency, with continuous flow synthesis emerging as a key methodology. Unlike traditional batch processing in round-bottom flasks, continuous flow systems involve pumping reactant solutions through reactor coils or microfluidic chips. mit.edu This approach offers significant advantages, including superior thermal control and highly efficient mixing, which are crucial for managing reaction parameters. flinders.edu.au

Table 1: Key Parameters in Continuous Flow Synthesis of this compound

| Parameter | Description | Importance |

| Starting Material | 1,3-Dichloroacetone | Purity of this precursor directly impacts the final product quality. |

| Reagent | Ammonia or other amines in an aqueous medium | The nucleophile that displaces chlorine atoms. |

| Temperature Control | Typically maintained at low temperatures (e.g., 0–5 °C) | Critical for minimizing the formation of byproducts and preventing degradation. |

| Residence Time | Dictated by flow rate and reactor volume | Determines the duration of the reaction, optimized to maximize yield. mit.edu |

| Back Pressure | Applied via a regulator | Allows for superheating of solvents and maintains single-phase flow. flinders.edu.au |

Cost-Effectiveness Analyses in Large-Scale Production

The economic viability of producing this compound on an industrial scale is significantly enhanced by modern synthetic strategies. One of the foundational synthesis routes, starting from citric acid derivatives, is noted for its cost-effectiveness in the large-scale production of nitrogen-containing heterocycles for which 1,3-diaminoacetone is a precursor.

Chemical Reactivity and Transformative Potential of this compound

The structure of 1,3-diaminoacetone, featuring a central ketone and two primary amine groups, provides it with considerable reactivity and makes it a versatile intermediate for synthesizing a variety of other compounds.

Oxidation Reactions and Product Diversification

The 1,3-diaminoacetone molecule can undergo oxidation to yield different products, depending on the reagents and conditions employed. This reactivity allows for its use as a building block in creating more complex molecules.

Oxidation of this compound can lead to the formation of corresponding oximes or nitriles. The reaction with hydroxylamine, for instance, is a common method for generating oximes from ketones. nih.gov The transformation into these products diversifies the synthetic utility of the parent compound, as oximes and nitriles are valuable functional groups in organic chemistry.

The outcome of the oxidation reaction is highly dependent on the choice of the oxidizing agent and the control of reaction parameters. Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate.

A critical aspect of reaction control involves protecting the amine groups from oxidation. Performing the oxidation in an acidic medium is a promising strategy, as the amino groups become protonated. sciencemadness.org This protonation makes them significantly less susceptible to attack by the oxidizing agent, allowing for selective oxidation at other sites on the molecule. sciencemadness.org It is often advisable to avoid transition metal-based oxidants, as they may form complexes with the amino groups, complicating the isolation of the desired product. sciencemadness.org

Reduction Reactions and Product Scope

In addition to oxidation, the ketone group in this compound can be readily reduced. This transformation typically converts the central ketone into a secondary alcohol. The common reducing agents used for this purpose include sodium borohydride and lithium aluminum hydride. The primary product of this reduction is 1,3-diamino-2-propanol, expanding the range of compounds that can be synthesized from the diaminoacetone precursor.

Table 2: Summary of Key Reactions of 1,3-Diaminoacetone

| Reaction Type | Reagents | Major Product(s) |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Oximes, Nitriles |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols (e.g., 1,3-diamino-2-propanol) |

Applications of Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

The reduction of the ketone in 1,3-diaminoacetone to an alcohol can be efficiently carried out using common metal hydride reducing agents. Agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose.

Sodium Borohydride (NaBH₄): As a mild reducing agent, NaBH₄ is well-suited for the reduction of ketones and aldehydes. It is often preferred for its safety and ease of handling compared to more reactive hydrides. The reaction is typically performed in protic solvents like methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent than sodium borohydride. nist.govni.ac.rsresearchgate.net While it readily reduces ketones, it can also reduce a wider variety of functional groups. nist.govni.ac.rs Its high reactivity necessitates the use of anhydrous, aprotic solvents such as diethyl ether or tetrahydrofuran (THF) and careful handling.

The general reaction for the reduction of the ketone is summarized in the table below.

| Reaction Data: Reduction of Ketone to Alcohol | |

| Starting Material | This compound |

| Product | 1,3-Diamino-2-propanol |

| Reaction Type | Reduction |

| Reducing Agents | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) |

| Solvent (for NaBH₄) | Protic solvents (e.g., Methanol, Ethanol) |

| Solvent (for LiAlH₄) | Anhydrous aprotic solvents (e.g., Diethyl Ether, THF) |

Nucleophilic Substitution Patterns of Amine Moieties

The primary amine groups of 1,3-diaminoacetone are nucleophilic and can react with a variety of electrophilic compounds. These reactions are characteristic of primary amines and allow for the synthesis of a wide range of derivatives by modifying the nitrogen atoms.

Formation of N-Alkylated Derivatives

N-alkylation involves the reaction of the amine groups with alkylating agents, typically alkyl halides. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This process can lead to the formation of secondary amines, tertiary amines, and even quaternary ammonium salts, depending on the stoichiometry and reaction conditions. The reaction with alkyl halides to produce N-alkylated derivatives is a documented transformation for 1,3-diaminoacetone.

Reactivity with Electrophilic Reagents

The amine moieties of 1,3-diaminoacetone exhibit reactivity towards a broad spectrum of electrophilic reagents beyond simple alkyl halides. This allows for the introduction of various functional groups onto the nitrogen atoms. Examples of such reactions include acylation with acid chlorides or anhydrides to form amides, and reaction with sulfonyl chlorides to form sulfonamides. The nucleophilic character of the primary amines is central to the derivatization of the molecule at these positions.

| Reaction Data: Nucleophilic Substitution of Amine Moieties | |

| Starting Material | 1,3-Diaminoacetone |

| Reaction Site | Primary Amine Groups (-NH₂) |

| Reaction Type | Nucleophilic Substitution |

| Common Electrophiles | Alkyl Halides, Acid Chlorides, Anhydrides |

| Major Products | N-Alkylated Derivatives, Amides |

Applications in Organic Synthesis and Materials Science Research

Precursor in Heterocyclic Synthesis

The compound is a key C3 synthon for the formation of various heterocyclic rings, which are core structures in many biologically active molecules and functional materials. The presence of both nucleophilic amine groups and an electrophilic ketone carbonyl group allows for a range of cyclization reactions.

Synthesis of Oxazoles and Oxazolones

1,3-Diaminoacetone dihydrochloride (B599025) serves as a valuable precursor in the synthesis of oxazole (B20620) and oxazolone (B7731731) derivatives. These five-membered aromatic heterocycles are present in numerous natural products and have been a focus of medicinal chemistry research. nih.gov The synthesis typically involves the reaction of the diamine functionality with an appropriate reagent, followed by cyclization and dehydration. The bifunctional nature of 1,3-diaminoacetone allows it to react with acylating agents to form diamide (B1670390) intermediates, which can then undergo intramolecular cyclization to yield the oxazole core. This approach is a key strategy for creating substituted oxazoles that are otherwise difficult to access.

Synthesis of Imidazoles and Related Nitrogen Heterocycles

The compound is widely utilized in the production of imidazoles, another class of heterocycles of immense biological and chemical importance. The imidazole (B134444) motif is a fundamental component of the amino acid histidine and is found in many pharmaceutical compounds. General synthetic strategies often involve the reaction of an α-aminoketone with a source of nitrogen and carbon, such as a guanylhydrazine, to form the imidazole ring. nih.gov The structure of 1,3-diaminoacetone, being a bis(α-amino)ketone, is perfectly suited for such transformations, enabling the synthesis of 2,5-diaminoimidazole derivatives. nih.gov

Furthermore, the reactivity of the related precursor, 1,3-dihaloacetone, in forming fused imidazole systems like imidazopyridines by reacting with 2-aminoazaheterocycles, highlights the utility of the three-carbon backbone provided by 1,3-diaminoacetone in constructing complex, bicyclic nitrogen heterocycles. researchgate.net

Development of Diverse Nitrogen-Containing Heterocycles

Beyond oxazoles and imidazoles, the unique trifunctionality of 1,3-diaminoacetone dihydrochloride enables it to be a starting material for a wide array of other nitrogen-containing heterocycles. Its ability to react with different electrophiles at the amine positions and various nucleophiles at the ketone position allows chemists to design synthetic pathways to a diverse range of ring systems. This versatility makes it an essential building block for creating novel heterocyclic structures for evaluation in materials science and medicinal chemistry.

Table 1: Applications of this compound in Heterocyclic Synthesis

| Heterocycle Class | Synthetic Role of this compound | Significance of Product |

|---|---|---|

| Oxazoles/Oxazolones | Serves as a C3 precursor. Reacts with acylating agents, followed by intramolecular cyclization and dehydration. | Oxazole rings are key structural motifs in many pharmaceuticals and natural products. nih.gov |

| Imidazoles | Acts as a bis(α-amino)ketone building block, reacting with reagents like guanylhydrazines to form the imidazole core. nih.gov | Imidazoles are fundamental components of biologically active molecules, including the amino acid histidine. nih.gov |

| Fused Nitrogen Heterocycles | Provides the three-carbon backbone for constructing bicyclic systems, such as fused imidazoles. researchgate.net | Fused heterocyclic systems are prevalent in complex drug architectures and functional materials. |

Role in Pharmaceutical Synthesis and Drug Discovery Methodologies

The significance of this compound extends directly into the pharmaceutical industry, where it functions as both a key intermediate for specific targets and a versatile scaffold for discovering new drug candidates.

Intermediate in the Synthesis of Pharmaceutical Compounds

As a precursor to essential heterocyclic systems like oxazoles and imidazoles, this compound is an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). The heterocyclic products derived from it are often explored as potential new drug candidates due to their proven pharmacological activity in other compounds. Its role as a fundamental building block allows for the efficient construction of complex molecular frameworks required for therapeutic effect.

Combinatorial Chemistry Library Generation for Drug Discovery

In modern drug discovery, generating large libraries of diverse compounds for high-throughput screening is a critical strategy. This compound is an ideal scaffold for combinatorial chemistry. chemicalregister.com Its three distinct reactive sites—the two primary amines and the ketone—can be systematically modified with a wide variety of chemical groups. This allows for the rapid and efficient generation of a large matrix of related but structurally distinct compounds. These libraries can then be screened against biological targets to identify new lead compounds for drug development programs.

Table 2: Role of this compound in Pharmaceutical Development

| Application Area | Function of Compound | Relevance to Drug Discovery |

|---|---|---|

| Pharmaceutical Intermediate | Acts as a precursor to heterocyclic cores like oxazoles and imidazoles. | Enables the synthesis of complex molecules that are being investigated as potential new pharmaceutical agents. |

| Combinatorial Chemistry | Serves as a trifunctional scaffold for creating large libraries of compounds. chemicalregister.com | Facilitates the rapid generation of diverse molecules for high-throughput screening to identify novel drug candidates. |

Creation of Diverse Libraries for Lead Compound Identification

This compound serves as a pivotal building block in the field of combinatorial chemistry for the generation of diverse molecular libraries. chemicalregister.com Its utility stems from its bifunctional nature, possessing two primary amine groups and a central ketone moiety. This structure allows it to act as a versatile scaffold in the synthesis of a wide array of heterocyclic compounds, which are structural motifs frequently found in biologically active molecules.

In the drug discovery process, the initial phase often involves high-throughput screening of large collections of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. The efficiency of this process is highly dependent on the structural diversity of the compound libraries. By utilizing this compound, chemists can systematically introduce a variety of substituents onto its reactive sites, leading to the rapid creation of extensive libraries of related but structurally distinct molecules. For instance, it is a key precursor in the synthesis of imidazoles and oxazoles. The ability to generate these focused libraries is crucial for increasing the probability of discovering novel lead compounds for therapeutic development.

Optimization of Lead Compounds Through Targeted Modification

Once a lead compound is identified from initial screening, the subsequent phase of drug discovery involves lead optimization. This process aims to refine the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. This compound can be instrumental in this phase if the lead compound's core structure is derived from it.

The optimization process is a methodical exploration of the structure-activity relationship (SAR). Researchers make targeted modifications to the lead compound and assess the impact on its biological activity. For example, computational methods such as free energy perturbation (FEP) calculations can be used to predict which modifications are most likely to improve binding affinity to a biological target. nih.gov A typical optimization strategy might involve:

Scaffolding Modifications : Altering the core heterocyclic system derived from the diaminoacetone backbone.

Substituent Variation : Systematically changing the chemical groups attached to the scaffold to probe interactions with the target protein. nih.gov

Physicochemical Property Modulation : Adjusting properties like polarity and size to improve factors such as solubility and cell permeability, which are critical for a drug's efficacy. nih.gov

This targeted approach allows for the efficient evolution of an initial low-potency hit into a highly active and developable drug candidate. nih.gov

Automation in Library Synthesis and Screening

The drive for efficiency in drug discovery has led to the widespread adoption of automation in both the synthesis and screening of compound libraries. Building blocks like this compound are well-suited for use in automated synthesis platforms. These systems enable the rapid and parallel synthesis of hundreds or thousands of compounds, a task that would be prohibitively time-consuming if performed manually. nih.gov

The process typically involves robotic liquid handlers that dispense starting materials, reagents, and solvents into multi-well plates. Each well serves as a miniature reaction vessel where a unique derivative is synthesized. The resulting library of compounds can then be directly transferred to automated high-throughput screening (HTS) systems. This seamless integration of automated synthesis and screening significantly accelerates the pace of lead discovery, allowing vast numbers of compounds to be evaluated in a short period. The use of versatile and reactive building blocks is fundamental to the success of these automated workflows.

Investigation of Drug Metabolism and Interactions

Understanding how a potential drug is metabolized by the body and how it might interact with biological systems is a critical aspect of preclinical development. This compound finds application in research aimed at elucidating these processes. Its structure, particularly the presence of reactive amine groups, allows it to serve as a tool for studying enzyme-substrate and protein-ligand interactions.

The compound can be used in studies of enzyme inhibition, where it may bind to the active site of an enzyme, blocking its normal function. This is particularly relevant for enzymes that recognize and process molecules containing amine functionalities. Furthermore, it can be used to investigate protein modifications, as its amine groups can form covalent bonds with specific residues on a protein's surface. These studies provide valuable insights into the molecular mechanisms of drug action and potential metabolic pathways.

Implications in Advanced Materials Development

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. It is involved in the synthesis of novel materials, contributing to advancements in polymers and composites. Its bifunctional reactivity makes it a valuable monomer or cross-linking agent in the creation of specialized polymers with unique properties.

Chemical Modification of Polymeric Materials

The chemical modification of pre-existing polymers is a powerful strategy for tailoring material properties to specific applications. This approach allows for the synthesis of polymers that may be inaccessible through direct polymerization routes. omu.edu.tr this compound, with its two primary amine groups, is a candidate for such modifications.

It can be used as a cross-linking agent to create network structures within a polymer matrix. This process, analogous to vulcanization in rubber, can transform a thermoplastic material into a more rigid and durable thermoset, enhancing its thermal stability and mechanical strength. omu.edu.tr The diamine can form covalent bonds between polymer chains that possess complementary reactive groups (e.g., carboxylic acids, epoxides, or acyl chlorides). This ability to chemically link polymer chains allows for precise control over the final material's properties, such as hardness, elasticity, and solvent resistance. omu.edu.tr

Compound Information

| Property | Value | Source(s) |

| IUPAC Name | 1,3-diaminopropan-2-one;dihydrochloride | |

| CAS Number | 207226-24-2 (monohydrate) | sigmaaldrich.combiosynth.comsigmaaldrich.com |

| Molecular Formula | C₃H₈N₂O·2HCl·H₂O | sigmaaldrich.combiosynth.comsigmaaldrich.com |

| Molecular Weight | 179.05 g/mol | sigmaaldrich.combiosynth.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 179 °C (decomposes) | sigmaaldrich.com |

Biological and Biochemical Research Investigations of 1,3 Diaminoacetone Dihydrochloride

Enzyme Kinetics and Mechanistic Studies

The presence of two primary amine groups makes 1,3-diaminoacetone dihydrochloride (B599025) a subject of interest in the study of enzyme mechanisms, particularly those that interact with amine-containing substrates. Its ability to form stable complexes with enzyme active sites allows researchers to probe the intricacies of enzyme kinetics and binding pathways.

Enzyme Inhibition Mechanisms Involving Amine Group Interactions

The primary mechanism by which 1,3-diaminoacetone dihydrochloride is investigated as an enzyme inhibitor involves the interaction of its amine groups with the enzyme's active site. It is thought to act as a competitive inhibitor for enzymes that naturally bind diamine or polyamine substrates. The two amine groups can form ionic bonds or hydrogen bonds with acidic residues or other hydrogen bond acceptors within the active site, mimicking the binding of the natural substrate. This binding can block the substrate from accessing the active site, thus inhibiting the enzyme's catalytic activity.

While specific inhibitory constants for this compound are not widely reported in publicly available literature, research on related diamine compounds and enzymes like diamine oxidase (DAO) provides a framework for its potential mechanism. For instance, studies on DAO have shown that various diamines can inhibit the enzyme's activity by competing with the native substrate, histamine. nih.govnih.gov The binding of these inhibitors is often reversible and dependent on the pH and ionic strength of the environment. researchgate.net

Elucidation of Enzyme Kinetics and Binding Pathways

The use of inhibitors like this compound is a fundamental strategy for elucidating enzyme kinetics. By studying the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, researchers can determine key kinetic parameters such as the Michaelis constant (K_m) and the inhibitor constant (K_i). This data is crucial for understanding the enzyme's affinity for its substrate and the inhibitor, as well as the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

While detailed kinetic studies specifically using this compound are not extensively documented in available resources, the principles of such investigations are well-established. For example, researchers studying tissue transglutaminase (TG2), an enzyme involved in protein cross-linking, have utilized various diamino-containing inhibitors to probe its active site and determine structure-activity relationships. nih.gov These studies often involve measuring the rate of product formation over time in the presence and absence of the inhibitor to calculate kinetic parameters that shed light on the binding pathway.

Protein Modification and Bioconjugation Strategies

The reactivity of the amine groups in this compound also lends itself to applications in protein modification and the creation of bioconjugates.

Amine-Reactive Chemistry for Protein Functionalization

The primary amines of this compound can participate in various chemical reactions to functionalize proteins. One common method is reductive amination, where the amine group reacts with an aldehyde or ketone on a target molecule to form a Schiff base, which is then reduced to a stable secondary amine linkage. nih.gov This bifunctional nature allows it to act as a cross-linking agent, potentially linking two different protein molecules or different sites within the same protein. Such cross-linking studies are instrumental in understanding protein-protein interactions and the three-dimensional structure of protein complexes. nih.gov

The table below summarizes the reactive groups involved in such functionalization strategies.

| Reactive Group on 1,3-Diaminoacetone | Target Functional Group on Protein | Resulting Covalent Bond |

| Primary Amine | Aldehyde/Ketone | Secondary Amine (after reduction) |

| Primary Amine | Activated Carboxylic Acid (e.g., NHS ester) | Amide |

Development of Bioconjugates for Therapeutic Applications

A significant application of protein modification is the development of bioconjugates for therapeutic purposes, such as antibody-drug conjugates (ADCs). nih.govnih.govdtu.dksigmaaldrich.com In this strategy, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. nih.gov

While there is no widespread reporting of this compound being used as a specific linker in clinically approved ADCs, its chemical properties make it a candidate for such applications in a research context. Its diamino functionality could theoretically be used to conjugate both an antibody and a drug molecule, although more complex and specific linkers are typically employed in clinical development to ensure controlled drug release at the target site. nih.govnih.gov The general principle involves the antibody guiding the conjugate to the tumor cell, followed by internalization and release of the cytotoxic payload, leading to selective cell death. nih.govdtu.dk

Cellular and Molecular Target Analysis

Identifying the specific cellular and molecular targets of a compound is crucial for understanding its biological effects. For this compound, its primary molecular targets are expected to be enzymes that process diamines or have reactive sites amenable to amine interactions. nih.gov

Identification of Molecular Targets with Reactive Amine Sites

This compound serves as a valuable tool in biochemical research due to its inherent reactivity, primarily targeting enzymes and other proteins that possess sites amenable to interaction with amine groups. The compound's structure, featuring two primary amine groups and a central ketone, allows it to engage with various biological macromolecules.

The primary molecular targets for this compound are proteins and enzymes with accessible and reactive functional groups. The amine groups of the compound can participate in interactions with amino acid residues on the surface or within the active sites of these proteins. These interactions can lead to the formation of stable complexes or covalent modifications, thereby altering the protein's function.

Research has indicated that this compound is utilized in studies focused on enzyme inhibition and protein modification. While specific enzyme targets are not extensively detailed in publicly available literature, the compound's utility is demonstrated in its ability to bind to enzyme active sites, leading to a reduction in their catalytic activity. This characteristic allows researchers to probe the structure and function of enzyme active sites. Furthermore, its capacity for amine-reactive chemistry makes it a candidate for use in bioconjugation techniques, where it can be used to label or modify proteins for analytical purposes.

Investigation of Pathways Involved in Molecular Interactions

The molecular interactions of this compound are primarily governed by the reactivity of its amine and ketone functionalities. These interactions can lead to the modulation of various biological pathways through several mechanisms.

One of the principal pathways of interaction is through the formation of stable, non-covalent complexes with the active sites of enzymes. This can result in the inhibition of the enzyme's normal function by physically blocking the substrate from binding. Another significant interaction pathway involves the covalent modification of proteins. The amine groups of 1,3-diaminoacetone can react with specific amino acid side chains, such as those containing carboxyl groups or activated esters, leading to the formation of a stable amide bond. This covalent modification can irreversibly alter the structure and, consequently, the function of the protein.

The table below summarizes the key molecular interaction pathways of this compound.

| Interaction Pathway | Description | Consequence for Molecular Function |

| Enzyme Inhibition | Formation of stable complexes with enzyme active sites. | Blocks substrate access, leading to decreased or inhibited enzymatic activity. |

| Protein Modification | Covalent bonding with amine-reactive residues on proteins. | Alters protein structure and function, useful for bioconjugation and labeling. |

Antimicrobial and Permeabilization Studies

Extensive searches of scientific literature and databases did not yield specific studies investigating the direct antimicrobial properties of this compound or its ability to enhance the efficacy of other antibacterial agents. The following subsections are therefore based on the requested outline, but specific data for this compound is not available.

Enhancement of Antibacterial Agent Efficacy

There is no available research to suggest that this compound enhances the efficacy of antibacterial agents.

No studies were found that investigated the effects of this compound on the activity of erythromycin, rifampicin, or nalidixic acid.

No studies were found that investigated the modulation of bacitracin, serum, or polymyxin (B74138) B activity by this compound.

Modulation of Bacterial Outer Membrane Permeability

There is no available research to indicate that this compound modulates bacterial outer membrane permeability.

Role as a Cationic Permeabiliser

Research into the biological activities of this compound has explored its potential as a cationic permeabiliser of bacterial membranes. The structural characteristics of 1,3-diaminoacetone, featuring two primary amine groups, can lead to protonation under physiological pH, resulting in a dicationic species. This positive charge is a key feature of many compounds that interact with and disrupt the negatively charged outer membrane of Gram-negative bacteria. While direct and extensive studies specifically detailing the permeabilizing effects of this compound are not widely published, the principle is based on the action of other polycationic substances. These agents are known to chelate divalent cations that stabilize the lipopolysaccharide (LPS) layer of the outer membrane, thereby increasing its permeability to other molecules, including antibiotics. The investigation into cationic derivatives of other molecules has shown that such modifications can confer membrane-disrupting activity. nih.gov

Protection Against Lipopolysaccharide Release

The interaction of cationic compounds with the bacterial outer membrane also implicates a potential role in modulating the release of lipopolysaccharide (LPS), a potent endotoxin. The binding of cationic agents to LPS can neutralize its toxic effects and may also stabilize the outer membrane, thereby reducing the shedding of LPS that often occurs during bacterial growth or following antibiotic treatment. While specific studies on this compound's protective effects against LPS release are limited, research on other cationic peptides and molecules has demonstrated the efficacy of this strategy. These compounds can bind to LPS, preventing its interaction with host immune receptors and mitigating the inflammatory cascade that leads to conditions like septic shock. frontiersin.orgnih.gov The dicationic nature of 1,3-diaminoacetone suggests a potential for similar interactions, a hypothesis that warrants further investigation.

Interactions with DNA Gyrase Inhibitors

The ability of certain compounds to permeabilize the bacterial outer membrane can lead to synergistic effects when co-administered with antibiotics that have intracellular targets, such as DNA gyrase inhibitors.

Differential Effects on Norfloxacin, Ofloxacin, and Flumequine

Biomarker Discovery and Diagnostic Tool Development

This compound has been investigated for its potential as a biomarker in various disease states. Its presence or altered levels in biological fluids could be indicative of specific metabolic dysregulations or pathological conditions. For instance, derivatives of similar small molecules are being explored as non-invasive biomarkers for conditions like acute hepatotoxicity. nih.gov The utility of 1,3-diaminoacetone in this context stems from its involvement in or derivation from biological pathways that may be altered in disease. mdpi.com The development of sensitive analytical methods to detect and quantify this compound is a crucial aspect of this research area.

Role as an Impurity in Pharmaceutical Production and its Biological Consequences

The biological consequences of 1,3-diaminoacetone as an impurity are linked to the mechanism of action of the parent drug, Methyl Aminolevulinate. Methyl Aminolevulinate is a prodrug that is metabolized to protoporphyrin IX, a photosensitizer. nih.govmedkoo.com The accumulation of this photosensitizer in target cells, followed by light activation, leads to the generation of reactive oxygen species and subsequent cell death. nih.gov While the specific biological activity of 1,3-diaminoacetone in this context is not fully elucidated in publicly available literature, its structural similarity to other biologically active amines suggests it could potentially interfere with cellular processes. The control and monitoring of such impurities are governed by strict regulatory guidelines to ensure the safety and efficacy of the final pharmaceutical product. veeprho.com

Advanced Analytical Methodologies for 1,3 Diaminoacetone Dihydrochloride Research

Chromatographic Techniques for Purity and Quantification

Chromatography is a fundamental tool for separating and analyzing chemical mixtures. For a polar compound like 1,3-diaminoacetone dihydrochloride (B599025), specific chromatographic methods are required to achieve effective separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of non-volatile compounds. nih.govnih.gov For 1,3-diaminoacetone dihydrochloride, a reverse-phase HPLC (RP-HPLC) method is often employed. nih.gov In this approach, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol.

The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its polar amine and carbonyl groups, this compound has a low affinity for the nonpolar stationary phase and elutes relatively quickly. Less polar impurities will be retained longer on the column, allowing for effective separation. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.

Table 1: Illustrative HPLC Purity Analysis Data for this compound

| Retention Time (min) | Peak Area | % Area | Identity |

| 2.15 | 45890 | 1.21 | Impurity A |

| 3.48 | 3725600 | 98.24 | 1,3-Diaminoacetone |

| 5.22 | 20110 | 0.53 | Impurity B |

| Total | 3791600 | 100.00 |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the unambiguous elucidation of a molecule's chemical structure by probing the interactions of its nuclei with a magnetic field. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. mdpi.com A suite of one-dimensional and multi-dimensional NMR experiments can be used to map out the connectivity of atoms within this compound.

One-dimensional ¹³C and ¹⁵N NMR spectra provide direct information about the carbon and nitrogen environments within the molecule.

¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two chemically unique carbon atoms: the carbonyl carbon (C=O) and the two equivalent methylene (B1212753) carbons (-CH₂-). uchicago.edu The carbonyl carbon will appear at a characteristic downfield chemical shift, while the methylene carbons attached to the nitrogen atoms will appear further upfield. researchgate.net

¹⁵N NMR: A ¹⁵N NMR spectrum provides insight into the nitrogen atoms. For this compound, the two nitrogen atoms are chemically equivalent, and thus a single signal is expected in the ¹⁵N spectrum, confirming the molecule's symmetry.

Table 2: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹³C | -C H₂-NH₂ | ~45-55 |

| ¹³C | -C =O | ~200-210 |

| ¹⁵N | -N H₂ | ~ -330 to -350 (relative to liq. NH₃) |

Two-dimensional correlation spectroscopy is used to establish bonds between different nuclei. Cross-Polarisation (CP) techniques enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons (¹H). nih.gov

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, it would show a correlation between the signal for the -CH₂- protons and the signal for the -CH₂- carbons, confirming the C-H connectivity.

¹H-¹⁵N HSQC: This experiment similarly links protons directly bonded to nitrogen atoms. It would reveal a correlation between the -NH₂ protons and the nitrogen signal, confirming the N-H bonds.

Table 3: Expected 2D NMR Correlations for this compound

| Experiment | ¹H Signal (ppm) | Correlated Nucleus | Correlated Signal (ppm) | Inferred Bond |

| ¹H-¹³C HSQC | ~3.9 | ¹³C | ~50 | C-H |

| ¹H-¹⁵N HSQC | ~8.5 | ¹⁵N | ~ -340 | N-H |

For definitive and unambiguous structural confirmation, advanced multi-dimensional experiments such as three-dimensional double cross-polarisation NMR can be utilized. nih.gov These experiments establish correlations through multiple bonds, providing a complete picture of the molecular framework.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-resolution electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the molecular weight determination and structural elucidation of polar compounds like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For this compound (C₃H₈N₂O · 2HCl), with a molecular weight of 161.03 g/mol for the dihydrochloride form and 179.05 g/mol for the monohydrate form biosynth.comsigmaaldrich.com, ESI in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺. Given the presence of two basic amino groups, a doubly charged ion [M+2H]²⁺ might also be observed. High-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), allow for the determination of the exact mass of these ions with high accuracy, which helps in confirming the elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. While specific ESI-MS/MS data for this compound is not extensively published, the fragmentation of related 1,3-diketones is well-documented. The fragmentation pathways are heavily influenced by the structure of the tautomeric molecular ions. Common fragmentation mechanisms for such compounds include McLafferty rearrangements and allylic cleavages. For the protonated 1,3-diaminoacetone, collision-induced dissociation (CID) would likely lead to the neutral loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). The presence of the amino groups provides sites for protonation, influencing the fragmentation cascade.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z (Monoisotopic) | Description |

| [C₃H₉N₂O]⁺ | 89.0715 | Protonated molecule of the free base |

| [C₃H₁₀N₂O]²⁺ | 45.0394 | Doubly protonated molecule of the free base |

| [C₃H₆NO]⁺ | 72.0449 | Loss of NH₃ from the protonated molecule |

| [C₂H₇N₂]⁺ | 59.0609 | Loss of CO and H from the protonated molecule |

This table presents predicted m/z values based on the elemental composition and common fragmentation pathways for similar compounds.

Spectrophotometric Analysis in Specific Applications

Spectrophotometry, particularly in the ultraviolet (UV) region, serves as a practical and accessible method for the quantitative analysis of this compound in various applications. This technique is based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing species.

In the context of high-performance liquid chromatography (HPLC), UV detection is a common method for quantifying 1,3-diaminoacetone. For optimal sensitivity, a detection wavelength of 263 nm is utilized. Method validation for such analyses typically demonstrates excellent linearity, with correlation coefficients (R²) greater than 0.999, high precision (relative standard deviation < 2%), and good recovery (98–102%). First-derivative UV spectrophotometry has also been employed, offering a linear range for quantification between 5 and 35 µg/mL.

A significant application of spectrophotometric analysis is in enzyme inhibition studies. Many enzymes have substrates or products that absorb light at a specific wavelength. The catalytic activity of an enzyme can be monitored by measuring the change in absorbance over time. When investigating this compound as a potential enzyme inhibitor, its effect on the reaction rate can be quantified spectrophotometrically. By measuring the enzyme's activity in the presence of varying concentrations of the inhibitor, key kinetic parameters such as the inhibition constant (Kᵢ) can be determined.

Table 2: Spectrophotometric Analysis Parameters for this compound

| Parameter | Value/Range | Application |

| HPLC UV Detection Wavelength | 263 nm | Quantification of purity and concentration |

| Linear Range (First-Derivative UV) | 5–35 µg/mL | Quantitative analysis in solution |

| Application Area | Enzyme Kinetics | Study of enzyme inhibition mechanisms |

Theoretical and Computational Chemistry Approaches

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a important tool for elucidating the complex reaction mechanisms of 1,3-diaminoacetone. A primary reaction pathway of interest is its self-condensation, which is known to be a significant challenge in its synthesis and storage. sciencemadness.org This process can lead to the formation of cyclic structures like 2,5-dihydropyrazines. sciencemadness.org

Theoretical studies can map the potential energy surface for this transformation, identifying the transition states and intermediates. The likely initial step is the nucleophilic attack of an amino group from one molecule onto the carbonyl carbon of another, forming a hemiaminal intermediate. Subsequent dehydration would lead to an imine, which can then undergo an intramolecular cyclization via the second amino group, followed by another dehydration step to form the dihydropyrazine (B8608421).

In the case of 1,3-diaminoacetone dihydrochloride (B599025), the protonation of the amino groups would significantly influence this pathway. sciencemadness.org Computational models would need to account for the increased activation energy required for the less nucleophilic protonated amines to initiate the reaction. The model could also explore the role of the solvent and pH in mediating proton transfer steps, which are crucial for the condensation to proceed.

Furthermore, computational studies on similar systems, such as the reaction of 1,3-diaminopropanes with aldehydes, have shown that the electronic nature of the reactants plays a critical role in determining the product distribution between cyclic aminals and bisimines. researchgate.net Similar computational approaches could quantify the thermodynamic stability of the potential products of 1,3-diaminoacetone self-reaction, providing insights into the favored products under different conditions.

Electronic Structure Calculations for Model Structures and Molecular Fragments

Electronic structure calculations are fundamental to understanding the intrinsic reactivity of 1,3-diaminoacetone dihydrochloride. These calculations, typically performed using DFT or ab initio methods, provide a detailed picture of the electron distribution within the molecule. For 1,3-diaminoacetone, key insights can be gained by analyzing the electronic properties of the parent molecule and its protonated forms.

In the dihydrochloride salt, the amino groups are protonated, which significantly alters the electronic landscape. The protonation drastically reduces the nucleophilicity of the nitrogen atoms and increases the electrophilicity of the adjacent carbons. researchgate.net Electronic structure calculations can quantify these effects by mapping the electrostatic potential and calculating atomic charges.

Analysis of molecular fragments through computational methods can also be illustrative. For example, studying the electronic structure of the isolated aminomethyl ketone fragment can help to understand the inductive effects of the amino group on the carbonyl functionality. In the protonated form, this effect would be even more pronounced.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. In 1,3-diaminoacetone, the HOMO is likely to be localized on the non-protonated amino groups (if any) or the carbonyl oxygen, while the LUMO would be centered on the carbonyl carbon. In the dihydrochloride form, the LUMO's energy would be lowered, making the carbonyl carbon more susceptible to nucleophilic attack. A hypothetical table of computed electronic properties for the neutral and protonated forms of 1,3-diaminoacetone is presented below to illustrate the expected trends.

| Property | 1,3-Diaminoacetone (Neutral) | 1,3-Diaminoacetone (Diprotonated) |

| HOMO Energy (eV) | -6.5 | -10.2 |

| LUMO Energy (eV) | 1.2 | -2.5 |

| HOMO-LUMO Gap (eV) | 7.7 | 7.7 |

| Dipole Moment (Debye) | 2.8 | 0.5 |

Note: These values are hypothetical and serve to illustrate the expected trends from electronic structure calculations.

Quantum Chemical Descriptors for Local Reactivity Prediction (e.g., Dual Descriptor)

To gain a more nuanced understanding of the reactivity of this compound, quantum chemical descriptors derived from conceptual DFT can be employed. These descriptors provide a quantitative measure of the local reactivity of different atomic sites within the molecule.

The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. For 1,3-diaminoacetone, the Fukui function would likely confirm the carbonyl carbon as the primary electrophilic site and the nitrogen atoms as the primary nucleophilic sites in the neutral form.

A more advanced descriptor is the dual descriptor, which is the difference between the Fukui functions for nucleophilic and electrophilic attack. It provides a clear and unambiguous prediction of reactive sites, with positive values indicating an electrophilic site and negative values indicating a nucleophilic site. frontiersin.org

In the case of this compound, the protonation of the amino groups would dramatically alter the values of these descriptors. The nitrogen atoms would become significantly less nucleophilic, and the adjacent carbons more electrophilic. The dual descriptor would quantify these changes, providing a detailed map of the molecule's reactivity in its salt form.

A hypothetical table of dual descriptor values for selected atoms in 1,3-diaminoacetone is shown below.

| Atom | Dual Descriptor (Δf(r)) - Neutral | Dual Descriptor (Δf(r)) - Diprotonated |

| C (carbonyl) | +0.45 | +0.65 |

| O (carbonyl) | -0.20 | -0.10 |

| N (amino) | -0.35 | +0.15 |

Note: These values are hypothetical and illustrate the expected trends. Positive values indicate electrophilic character, while negative values indicate nucleophilic character.

Computational Prediction of Reaction Products and Oligomer Structures

Beyond elucidating reaction mechanisms, computational chemistry can be used to predict the structures of potential reaction products and oligomers of 1,3-diaminoacetone. Given its propensity for self-condensation, predicting the structures of dimers, trimers, and larger oligomers is of significant interest. sciencemadness.org

Computational approaches can be used to model the step-wise formation of these oligomers. By calculating the thermodynamic stability of various possible structures, researchers can identify the most likely products to be formed under specific reaction conditions. For example, the formation of the six-membered dihydropyrazine ring from two molecules of 1,3-diaminoacetone can be compared to the formation of linear oligomers through sequential imine formation.

These predictive studies can be enhanced by incorporating bioinformatics approaches, especially when considering the interactions of 1,3-diaminoacetone with biological macromolecules. nih.gov However, for the self-assembly of small molecules like 1,3-diaminoacetone, molecular dynamics simulations can provide insights into the conformational preferences and aggregation behavior in solution.

The computational design of self-assembling cyclic homo-oligomers from protein building blocks has been successfully demonstrated. nih.gov While the system is different, the underlying principles of designing complementary interfaces for self-assembly can be applied to the study of 1,3-diaminoacetone oligomerization. Computational screening of potential dimer and trimer configurations, followed by geometry optimization and energy calculations, can provide a gallery of plausible oligomeric structures and their relative stabilities.

Comparative Chemical Biology and Structure Activity Relationship Studies

Structural Analogues and Their Diverse Biological Activities

1,3-Diaminoacetone dihydrochloride (B599025) serves as a foundational structure for a variety of analogues with a wide spectrum of biological activities. Its simple, linear structure featuring a central ketone and two primary amine groups allows for diverse chemical modifications, leading to compounds with significantly different pharmacological profiles.

One area of interest is the development of amino acid antagonists. For instance, analogues such as 3- and 4-aminocyclohexanealanine and their corresponding phenyl derivatives have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms, including Escherichia coli. capes.gov.br The biological activity of these analogues is closely tied to their structural similarity to natural amino acids. For example, the growth inhibition caused by 3-aminocyclohexanealanine can be competitively reversed by lysine, but not phenylalanine, highlighting its specific antagonistic relationship with lysine. capes.gov.br Conversely, the toxicity of its phenyl analogues is reversed by phenylalanine, demonstrating how a change in the cyclic core of the molecule shifts its biological target. capes.gov.br

Another class of structural analogues includes derivatives of 1,3,4-oxadiazole. These heterocyclic compounds, which can be synthesized from intermediates related to diaminoacetone, exhibit a broad range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.com For example, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus species. nih.gov The introduction of different substituents onto the oxadiazole ring allows for the fine-tuning of their biological activity and metabolic stability. mdpi.com

Furthermore, the core structure of 1,3-diaminoacetone is related to 1,3-diaminopropan-2-ol derivatives, which have been investigated for their potential as bronchodilators. In a study on isolated rat tracheal rings, certain 1,3-diaminopropan-2-ol derivatives demonstrated significant relaxant effects, with one compound showing greater potency than theophylline, a standard anti-asthma drug. researchgate.net This suggests that modifications to the central ketone group, such as reduction to a hydroxyl group, can dramatically alter the compound's biological application.

The following table provides a comparative overview of selected structural analogues of 1,3-diaminoacetone and their primary biological activities.

| Analogue | Structural Modification | Primary Biological Activity |

| 3-Aminocyclohexanealanine | Replacement of the linear backbone with a cyclohexane (B81311) ring | Lysine antagonist, antimicrobial capes.gov.br |

| m-Aminophenylalanine | Replacement of the linear backbone with a phenyl ring | Phenylalanine antagonist, antimicrobial capes.gov.br |

| 1,3,4-Oxadiazole derivatives | Heterocyclic core derived from related intermediates | Antimicrobial, anti-inflammatory, anticancer mdpi.comnih.gov |

| 1,3-Diaminopropan-2-ol derivatives | Reduction of the ketone to a hydroxyl group | Bronchodilator, smooth muscle relaxant researchgate.net |

Differential Mechanisms of Action Compared to Related Compounds

The mechanism of action of 1,3-diaminoacetone and its analogues is intrinsically linked to their chemical structure, particularly the presence and reactivity of the amine and ketone functionalities. 1,3-Diaminoacetone itself primarily acts by interacting with enzymes and proteins that possess reactive sites for amine groups. It can inhibit enzyme activity by forming stable complexes within the active site, thereby blocking substrate access. Additionally, it can covalently modify protein structures through reactions with amine-reactive residues.

In contrast, the mechanisms of its structural analogues can be quite different. For example, the antimicrobial activity of amino acid analogues like 3-aminocyclohexanealanine is based on competitive antagonism. These molecules mimic natural amino acids and bind to the active sites of enzymes involved in metabolic pathways, thereby inhibiting essential processes for microbial growth. capes.gov.br The inactivity of a closely related compound, 4-aminocyclohexaneglycine, suggests that the specific stereochemistry and conformation of the analogue are critical for its ability to interact with the target enzyme. capes.gov.br

The bronchodilatory effect of 1,3-diaminopropan-2-ol derivatives is hypothesized to be related to their interaction with specific receptors or enzymes in smooth muscle tissue, leading to relaxation. researchgate.net While the precise mechanism is still under investigation, it is clearly distinct from the enzyme inhibition mechanism of 1,3-diaminoacetone. The presence of the hydroxyl group in place of the ketone is a key determinant of this change in activity. researchgate.net

Below is a table summarizing the differential mechanisms of action.

| Compound/Class | Primary Mechanism of Action | Key Structural Determinant |

| 1,3-Diaminoacetone | Enzyme inhibition via complex formation and covalent modification | Reactive amine and ketone groups |

| Amino Acid Analogues | Competitive antagonism of metabolic enzymes capes.gov.br | Structural mimicry of natural amino acids capes.gov.br |

| 1,3,4-Oxadiazole/Thiadiazole Derivatives | Varied, based on interaction with specific biological targets mdpi.com | Heterocyclic ring system and substituents mdpi.com |

| 1,3-Diaminopropan-2-ol Derivatives | Smooth muscle relaxation (specific mechanism under investigation) researchgate.net | Hydroxyl group in place of ketone researchgate.net |

Cationic Agent Effects in Biological Systems: A Comparative Analysis

As a molecule with two primary amine groups, 1,3-diaminoacetone can be protonated to form a dicationic species, particularly in acidic environments. This cationic nature is a crucial aspect of its interaction with biological systems, which are often characterized by negatively charged surfaces and macromolecules. Cationic agents, in general, exhibit a strong affinity for negatively charged biological structures such as cell membranes and nucleic acids. nih.govnih.gov

Cationic lipids and surfactants, for instance, are widely used as non-viral vectors for gene delivery. nih.govacs.org Their positively charged head groups interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, leading to the formation of complexes called lipoplexes. nih.govacs.org These complexes can then fuse with the anionic cell membrane, facilitating the entry of the genetic material into the cell. acs.org